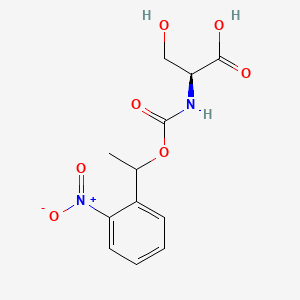

N-1-(2-Nitrophenyl)ethoxycarbonylserine

Description

Contextualization within Contemporary Photolabile Protecting Group Chemistry

N-1-(2-Nitrophenyl)ethoxycarbonylserine belongs to the class of molecules modified with a photolabile protecting group (PPG), also known as a photocleavable or caging group. These groups offer unparalleled spatiotemporal control over chemical reactions; their removal is triggered by light, a "traceless" reagent that can be applied with high precision. This allows chemists to deprotect specific molecules within a mixture or at a particular location in a biological system without altering the surrounding environment with chemical reagents.

The "1-(2-Nitrophenyl)ethoxycarbonyl" (NPEOC) moiety of the title compound is a prominent member of the 2-nitrobenzyl family of PPGs. A closely related and extensively studied group is the 2-(o-nitrophenyl)-propyloxycarbonyl (Nppoc) group, which shares the core photoreactive scaffold. mdpi.com The utility of these groups lies in their ability to mask reactive functionalities—in this case, the amine group of serine—rendering them inert to various chemical conditions used during complex syntheses, such as peptide assembly. mdpi.com The deprotection is initiated by UV light, typically in the 350-365 nm range, which triggers an intramolecular rearrangement leading to the cleavage of the protecting group and the release of the free amine and byproducts like 2-nitrosoacetophenone. mdpi.com This light-triggered deprotection is advantageous for applications requiring mild and highly selective reaction conditions, such as in the synthesis of delicate peptides or in the construction of microarrays. mdpi.comnih.gov

Historical Development and Evolution of 2-Nitrophenyl-Based Photoremovable Groups

The journey of 2-nitrophenyl-based photoremovable groups began with early investigations into the photochemistry of o-nitrobenzyl compounds. These derivatives were identified as one of the most versatile classes of PPGs. Their application in biochemistry was significantly advanced in 1978 with the synthesis of "caged ATP," which utilized a related nitrophenyl ethyl group to control the release of this vital biomolecule.

The fundamental mechanism for most 2-nitrobenzyl derivatives involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon. This leads to the formation of an aci-nitro intermediate, which then rearranges to release the protected functional group and form a 2-nitroso-carbonyl byproduct. Building on this foundation, researchers developed numerous variants to fine-tune the group's properties.

A key evolutionary step was the introduction of an α-methyl group on the benzylic carbon, creating the 1-(2-nitrophenyl)ethyl (NPE) and related 2-(2-nitrophenyl)propyl (Npp) structures. mdpi.com This modification was found to increase the rate and efficiency of photolysis. The 2-(o-nitrophenyl)-propyloxycarbonyl (Nppoc) group, for instance, was developed as a highly efficient PPG for protecting hydroxyl and amino groups in nucleosides and amino acids for applications like light-directed solid-phase synthesis. mdpi.com The development of these second-generation 2-nitrophenyl-based groups, including the NPEOC group used in this compound, provided chemists with more rapid and cleaner photorelease capabilities, expanding their utility in complex synthetic challenges. mdpi.com

Strategic Importance of Serine Derivatives in Biomolecular Construction

Serine is a proteinogenic amino acid with a primary alcohol side chain, making it a crucial and versatile building block in chemical biology. Its derivatives are fundamental to the synthesis of peptides and proteins, where the hydroxyl and amino groups must be selectively protected and deprotected during chain assembly. nih.gov Serine residues are abundant in natural proteins and often play critical roles in protein structure and function, particularly as sites for post-translational modifications like phosphorylation and glycosylation.

The ability to create serine derivatives with precisely controlled reactivity is essential for several advanced applications:

Solid-Phase Peptide Synthesis (SPPS): In SPPS, amino acids are added sequentially to a growing peptide chain. Protecting the amine group of serine, for example with an NPEOC group, prevents unwanted side reactions and ensures that the correct peptide bond is formed. The use of a photolabile group allows for orthogonal deprotection strategies, where it can be removed without affecting other acid- or base-labile protecting groups in the molecule. mdpi.com

Synthesis of Modified Peptides: Creating peptides with unnatural modifications or specific labels requires serine derivatives that can be selectively manipulated. A photolabile-protected serine can be incorporated into a peptide, and subsequent deprotection can reveal a reactive site for specific labeling or further chemical modification in solution. nih.gov

Photocaged Peptides and Proteins: Attaching a photolabile group to a critical serine residue can inactivate a peptide or protein. Subsequent exposure to light restores its function, allowing researchers to study biological processes with high temporal and spatial resolution.

The unique trifunctional nature of serine (amine, carboxylic acid, and hydroxyl) makes it a powerful synthon for creating complex molecular architectures beyond simple peptides. nih.gov

Overview of Research Trajectories Pertaining to this compound

While research often focuses on the broader class of NPEOC/Nppoc-protected amino acids, the trajectory for this compound is intrinsically linked to advancements in peptide and oligonucleotide synthesis. The primary research goal has been to leverage its photolabile nature for precise molecular construction.

Key research directions include:

Orthogonal Protection in Solid-Phase Peptide Synthesis (SPPS): A major area of application is the use of NPEOC- and Nppoc-protected amino acids, including serine, as part of an orthogonal protection scheme in SPPS. mdpi.com Researchers have explored its compatibility with standard Fmoc/tBu-based synthesis strategies. The NPEOC group is stable to the basic conditions used to remove Fmoc groups and the acidic conditions used for final cleavage from the resin, but it can be selectively removed with UV light at any desired step. This allows for the synthesis of complex structures like cyclic peptides, where a specific side chain must be deprotected for intramolecular cyclization while the rest of the peptide remains protected. mdpi.com

Light-Directed Synthesis of Peptide Microarrays: The rapid and clean photocleavage of NPEOC/Nppoc groups is highly suitable for light-directed, spatially addressed parallel synthesis of peptides on a chip. By selectively deprotecting specific spots on a microarray with light, different amino acids can be coupled at each location, enabling the high-throughput synthesis of thousands of unique peptides for screening and diagnostic applications.

Development of Photocaged Peptides: Research into cellular signaling and enzyme function often requires the ability to release a bioactive peptide at a specific time and place. This compound can serve as a key building block for such "caged" peptides. By incorporating this protected serine at or near the active site of a peptide, its biological activity can be masked. Irradiation with light liberates the peptide, "uncaging" it and initiating a biological response that can be studied in real-time. nih.gov

Future research is likely to focus on further optimizing the photophysical properties of the NPEOC group and similar PPGs, such as shifting the activation wavelength to the visible range to minimize potential photodamage to biological samples and improving the quantum yield for even faster and more efficient deprotection.

Data Tables

Table 1: Physicochemical Properties of the Precursor Alcohol, 1-(2-Nitrophenyl)ethanol (B14764)

The properties of the parent alcohol used to form the "NPEOC" protecting group are foundational to its chemical behavior.

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₃ | nih.gov |

| Molecular Weight | 167.16 g/mol | nih.gov |

| Topological Polar Surface Area | 66.1 Ų | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| IUPAC Name | 1-(2-nitrophenyl)ethanol | nih.gov |

Table 2: Comparison of Related Photolabile Protecting Groups

This table provides context by comparing the NPEOC/NPPOC family with other common PPGs.

| Protecting Group Family | Core Chromophore | Typical Deprotection Wavelength | Key Features |

| 2-Nitrobenzyl (NB) | o-Nitrobenzyl | ~350 nm | The foundational PPG; widely used but can have slower release kinetics. |

| 1-(2-Nitrophenyl)ethyl (NPEOC/NPPOC) | 1-(2-Nitrophenyl)ethyl | ~365 nm | Faster photolysis than NB due to α-methyl substitution; clean byproducts. mdpi.com |

| Phenacyl | Arylcarbonylmethyl | ~350 nm | Used for protecting carboxylic acids; can have lower quantum yields. |

| Coumarin-based | Coumarin | >350 nm (tunable) | Often have high extinction coefficients and good two-photon absorption cross-sections. |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-hydroxy-2-[1-(2-nitrophenyl)ethoxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O7/c1-7(8-4-2-3-5-10(8)14(19)20)21-12(18)13-9(6-15)11(16)17/h2-5,7,9,15H,6H2,1H3,(H,13,18)(H,16,17)/t7?,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLTUKZSEJOZWJB-NETXQHHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)NC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)N[C@@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80934950 | |

| Record name | N-{Hydroxy[1-(2-nitrophenyl)ethoxy]methylidene}serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80934950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154187-38-9 | |

| Record name | N-1-(2-Nitrophenyl)ethoxycarbonylserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154187389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{Hydroxy[1-(2-nitrophenyl)ethoxy]methylidene}serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80934950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for N 1 2 Nitrophenyl Ethoxycarbonylserine

Regioselective Synthesis of the N-1-(2-Nitrophenyl)ethoxycarbonyl Moiety

The formation of the N-1-(2-nitrophenyl)ethoxycarbonyl (NPEOC) moiety begins with the synthesis of its precursor, 1-(2-nitrophenyl)ethanol (B14764). This alcohol is then activated to form a reactive species, typically a chloroformate, which can subsequently be coupled to the amino group of serine.

The critical step is the conversion of 1-(2-nitrophenyl)ethanol into its active carbonate form. A common and effective method for this transformation is the reaction with a phosgene (B1210022) equivalent, such as bis(trichloromethyl)carbonate (triphosgene), in the presence of a base. google.com This reaction must be carefully controlled to ensure regioselective acylation of the alcohol's hydroxyl group, preventing side reactions. The use of a non-nucleophilic base is crucial to avoid competition with the alcohol. The resulting 1-(2-nitrophenyl)ethyl chloroformate is a highly reactive intermediate, often used immediately in the subsequent coupling step. Alternative reagents for activating alcohols include 4-nitrophenyl chloroformate, which forms a 4-nitrophenyl carbonate that can be used for acylation. researchgate.netorgsyn.org

Table 1: Reagents for the Synthesis of Activated 1-(2-Nitrophenyl)ethoxycarbonyl Precursors

| Reagent | Role | Purpose |

|---|---|---|

| 1-(2-Nitrophenyl)ethanol | Starting Material | Provides the core structure of the photolabile group. |

| Bis(trichloromethyl)carbonate | Activating Agent | Converts the alcohol to a highly reactive chloroformate. |

| 4-Nitrophenyl Chloroformate | Activating Agent | Forms a reactive 4-nitrophenyl carbonate intermediate. |

| Pyridine or Triethylamine | Base | Scavenges HCl produced during the chloroformate formation. |

Optimized Coupling Reactions for Serine Acylation

The acylation of serine involves the formation of a carbamate (B1207046) linkage between the nitrogen atom of the amino acid and the carbonyl group of the NPEOC moiety. This is typically achieved by reacting L-serine with the pre-formed 1-(2-nitrophenyl)ethyl chloroformate under basic conditions. The choice of base and solvent system is critical for optimizing the yield and minimizing side reactions, such as the formation of dipeptides or racemization. rsc.org

The reaction is generally performed in a biphasic system or in an organic solvent with a soluble base to neutralize the generated hydrochloric acid. The hydroxyl group on the serine side chain may require protection itself to prevent undesired O-acylation, although the amino group's higher nucleophilicity often allows for selective N-acylation under controlled conditions. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Table 2: Typical Conditions for Serine Acylation with NPEOC-Cl

| Parameter | Condition | Rationale |

|---|---|---|

| Amino Acid | L-Serine | The target molecule for N-protection. |

| Acylating Agent | 1-(2-Nitrophenyl)ethyl chloroformate | The activated photolabile protecting group. |

| Base | Sodium Bicarbonate or Triethylamine | Neutralizes HCl, driving the reaction forward. |

| Solvent System | Dioxane/Water or Dichloromethane | Solubilizes reactants and facilitates the reaction. |

| Temperature | 0°C to Room Temperature | Controls reaction rate and minimizes side reactions. |

Stereochemical Control in the Formation of N-1-(2-Nitrophenyl)ethoxycarbonylserine

A significant challenge in the synthesis of this compound is the control of stereochemistry. The starting material, L-serine, is a chiral molecule (S-configuration). The 1-(2-nitrophenyl)ethoxycarbonyl protecting group also contains a chiral center at the benzylic carbon. Consequently, the reaction of a racemic mixture of 1-(2-nitrophenyl)ethyl chloroformate with L-serine will result in a mixture of two diastereomers: (S)-N-[1-(R)-(2-nitrophenyl)ethoxycarbonyl]serine and (S)-N-[1-(S)-(2-nitrophenyl)ethoxycarbonyl]serine.

The presence of diastereomers can complicate purification and subsequent applications. Two primary strategies can be employed to address this issue. The first involves a diastereoselective synthesis, which aims to produce predominantly one diastereomer. researchgate.net This could potentially be achieved by using a chiral auxiliary or a stereoselective catalyst during the coupling step. The second, more common approach is the separation of the diastereomeric mixture after the reaction, typically using chromatographic techniques such as chiral HPLC or fractional crystallization. For analytical separation of related chiral compounds, methods like capillary electrophoresis using cyclodextrin (B1172386) derivatives have proven effective. nih.gov

Table 3: Strategies for Stereochemical Control

| Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Diastereoselective Synthesis | Utilizes chiral catalysts or auxiliaries to favor the formation of a single diastereomer. | Reduces purification burden; higher theoretical yield of desired product. | Requires development of a specific catalytic system; may be costly. |

| Post-Synthesis Separation | Separates the mixture of diastereomers after the reaction is complete. | Methodologically straightforward using standard lab techniques (e.g., HPLC). | Can be low-yielding; requires significant solvent and time; may not be scalable. |

| Use of Enantiopure Precursor | Starts with enantiomerically pure 1-(2-nitrophenyl)ethanol to form a single enantiomer of the chloroformate. | Avoids the formation of diastereomers altogether. | Requires an efficient method for synthesizing or resolving the enantiopure alcohol. |

Scale-Up Considerations and Process Intensification in Synthesis

Transitioning the synthesis of this compound from a laboratory scale to a larger industrial scale introduces several challenges that require process optimization and intensification. mdpi.com The goal is to improve efficiency, reduce cost, minimize waste, and ensure safety and reproducibility.

Key considerations include the handling of hazardous reagents like triphosgene, which is often replaced with safer alternatives on a large scale. Purification methods must also be adapted; while chromatography is suitable for small-scale purification, it is often impractical for large quantities. Therefore, developing conditions that allow for purification via crystallization is highly desirable. Solvent selection is another critical factor, with a focus on reducing the use of environmentally harmful solvents and implementing recycling protocols. Process intensification may involve using flow chemistry reactors, which can offer better control over reaction parameters like temperature and mixing, leading to higher yields and purity. osti.gov

Table 4: Key Considerations for Scale-Up and Process Intensification

| Area of Focus | Laboratory Scale | Industrial Scale | Rationale for Change |

|---|---|---|---|

| Reagent Safety | Phosgene equivalents (e.g., triphosgene) handled in a fume hood. | Use of less hazardous reagents; closed systems. | Enhanced operator safety and environmental protection. |

| Purification Method | Flash Column Chromatography. | Crystallization or Distillation. | Cost-effectiveness, throughput, and reduced solvent waste. |

| Reaction Vessel | Round-bottom flask (Batch). | Jacketed reactor or Continuous Flow Reactor. | Improved heat transfer, process control, and consistency. |

| Solvent Management | Single-use solvents. | Solvent recovery and recycling systems. | Reduced environmental impact and operational costs. |

Design and Synthesis of Functionalized this compound Derivatives

The N-1-(2-nitrophenyl)ethoxycarbonyl group is part of the broader class of ortho-nitrobenzyl-based "caging" groups. nih.govnih.gov A key advantage of this chemical scaffold is that it can be systematically modified to create functionalized derivatives with tailored properties. The design and synthesis of these derivatives focus on fine-tuning the photophysical and chemical characteristics of the molecule for specific biological applications. rsc.org

Modifications are typically made to the nitrophenyl ring. For instance, adding electron-donating groups (e.g., methoxy (B1213986) groups) can red-shift the absorption maximum of the protecting group, allowing for photolysis with longer, less phototoxic wavelengths of light. nih.gov Other substituents can be introduced to alter the quantum yield of the photodeprotection reaction or to improve water solubility. Furthermore, functional handles, such as alkynes or azides, can be incorporated into the protecting group to allow for subsequent bioorthogonal conjugation to other molecules. nih.gov These strategies expand the utility of caged serine from a simple protected amino acid to a versatile building block for constructing complex photoactivatable biomolecules. mdpi.comnih.gov

Table 5: Functionalization Strategies for the NPEOC Moiety

| Modification | Position | Desired Effect | Example Application |

|---|---|---|---|

| Electron-Donating Groups (e.g., -OCH₃) | Phenyl Ring | Red-shift absorption wavelength; increase two-photon absorption cross-section. | In vivo uncaging with less damaging light; two-photon microscopy. |

| Electron-Withdrawing Groups (e.g., -NO₂) | Phenyl Ring | Fine-tune photorelease kinetics. | Rapid release studies in cellular signaling. |

| Bioorthogonal Handle (e.g., Alkyne) | Phenyl Ring or Ethoxy Chain | Allows for post-synthetic modification via "click" chemistry. | Creating photo-activatable protein conjugates. |

| Charged Groups (e.g., -SO₃⁻) | Phenyl Ring | Increase aqueous solubility. | Use in purely aqueous biological buffers without organic co-solvents. |

Mechanistic Investigations of Photochemical Reactivity and Cleavage

Detailed Photolysis Mechanisms of the 2-Nitrophenyl-Based Carbamate (B1207046)

The photolysis of 2-nitrobenzyl compounds, including the 1-(2-nitrophenyl)ethyl (NPE) moiety in NPEOC-serine, is initiated by UV light absorption, typically at wavelengths greater than 300 nm. wikipedia.orgpsu.edu This process is generally efficient and leads to the release of the protected functional group, carbon dioxide, and a nitroso byproduct. acs.orgresearchgate.net The mechanism is complex, involving several transient intermediates.

Upon photoexcitation, the primary photochemical event is an intramolecular hydrogen atom transfer. uni-konstanz.dersc.org The excited nitro group abstracts a hydrogen atom from the benzylic carbon (the α-carbon of the ethyl group). researchgate.netuni-konstanz.de This transfer can proceed from either the excited singlet or triplet state and results in the formation of a transient biradical species which rapidly rearranges to a more stable intermediate known as an aci-nitro tautomer. psu.eduuni-konstanz.dedeepdyve.com

The formation of this aci-nitro intermediate, which has a characteristic quinonoid structure, is a hallmark of 2-nitrobenzyl photochemistry. uni-konstanz.deacs.orgacs.orgnih.gov This intermediate is readily detectable using techniques like laser flash photolysis due to its strong absorption at around 400 nm. acs.orgnih.gov The subsequent reactions of the aci-nitro intermediate dictate the efficiency and pathway of the deprotection reaction.

The aci-nitro intermediate is at a critical juncture, leading to two main competing reaction pathways that depend on factors such as the molecular structure and reaction conditions. uni-konstanz.de

Cyclization Pathway: The undissociated aci-nitro acid can undergo an intramolecular cyclization, where the hydroxyl group of the nitronic acid attacks the benzylic carbon. psu.eduresearchgate.net This forms a five-membered cyclic intermediate, often a 1,3-dihydrobenz[c]isoxazol-1-ol derivative. acs.orgrsc.org This cyclic intermediate is unstable and rearranges to release the protected substrate and form a 2-nitrosobenzaldehyde or 2-nitrosoacetophenone byproduct. psu.eduacs.orgrsc.org This pathway is often observed for simple 2-nitrobenzyl ethers and esters. acs.org

β-Elimination Pathway: For 2-(2-nitrophenyl)ethyl derivatives like the NPEOC group, a β-elimination pathway is highly significant. researchgate.netuni-konstanz.de This pathway proceeds from the anionic form of the aci-nitro intermediate (the aci-nitronate). uni-konstanz.de Deprotonation of the aci-nitro acid is followed by an elimination reaction that releases the protected carbamate, which then decarboxylates to yield free serine. This pathway concurrently produces 2-nitrostyrene as the byproduct. researchgate.netresearchgate.net The efficiency of this pathway is highly dependent on the ability to deprotonate the aci-nitro intermediate. researchgate.net

The final byproducts, such as 2-nitrosoacetophenone, are themselves photoactive and can absorb light, which may interfere with the intended photoreaction. acs.orgnih.gov

Quantum Yields and Photochemical Efficiencies

The efficiency of a photoremovable protecting group is quantified by its uncaging quantum yield (Φu), which is the ratio of released molecules to the number of photons absorbed. nih.gov For a protecting group to be effective, a quantum yield greater than 0.10 is generally desirable. wikipedia.org The quantum yield for the photolysis of 1-(2-nitrophenyl)ethyl phosphate (B84403) ("caged Pi") has been reported to be as high as 0.53 when measured in the near-UV range (around 342 nm). nih.gov

However, the quantum yield is not constant and is strongly influenced by several factors. The nature of the leaving group is critical; groups that stabilize the benzylic radical intermediate tend to enhance the quantum efficiency of release. rsc.org For 2-(2-nitrophenyl)ethyl compounds, the quantum yield is directly linked to the competition between the productive β-elimination pathway and the cyclization pathway that does not release the desired product. researchgate.netuni-konstanz.de Furthermore, structural modifications to the chromophore, such as adding electron-donating groups or extending π-conjugation to shift absorption to longer wavelengths, often lead to a decrease in the uncaging quantum yield. oup.com Intramolecular sensitization, for instance by attaching a thioxanthone moiety to the 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) group, has been shown to significantly enhance the light sensitivity and efficiency of cleavage. nih.gov

| Factor | Observation | Example/Compound Type | Reference |

|---|---|---|---|

| Leaving Group | Φ depends strongly on the nature of the leaving group; radical-stabilizing groups increase efficiency. | o-Nitroveratryl derivatives | rsc.org |

| Reaction Pathway | The yield ratio between β-elimination (productive) and nitroso-product formation (non-productive) is key. | 2-(2-Nitrophenyl)ethyl compounds | researchgate.netuni-konstanz.de |

| Chromophore Structure | Bathochromic shifts from structural modifications often reduce Φu. | Nitrobiphenyl scaffolds with amino substituents | oup.com |

| Intramolecular Sensitization | Covalently linked sensitizers (e.g., thioxanthone) can enhance light sensitivity and efficiency. | NPPOC-protected nucleosides | nih.gov |

| Specific Value | A high quantum yield of 0.53 was reported for a related compound. | 1-(2-Nitrophenyl)ethyl phosphate | nih.gov |

Kinetic Studies of Photodeprotection Rates and Modulating Factors (e.g., pH, solvent polarity)

For the NPEOC group, where β-elimination from the aci-nitro anion is the productive pathway, pH is a critical modulating factor. researchgate.netuni-konstanz.de The rate of deprotection is linked to the protolytic dissociation equilibrium of the aci-nitro intermediate. uni-konstanz.de

In basic or buffered neutral solutions (e.g., pH 7), the deprotonation of the aci-nitro intermediate is favored, promoting the formation of the anion and enhancing the rate and yield of the β-elimination pathway to release the protected substrate. researchgate.netuni-konstanz.deacs.org

In acidic solutions, the aci-nitro intermediate remains largely in its undissociated form, which favors the cyclization pathway, leading to the formation of a nitroso byproduct with no release of the caged compound. uni-konstanz.de

Intersystem Crossing Dynamics and Excited State Processes

Nitroaromatic compounds possess distinctive excited-state properties, characterized by remarkably efficient intersystem crossing (ISC) from the initially populated singlet state (S₁) to the triplet manifold (T₁). rsc.orgresearchgate.net This sub-picosecond process is one of the strongest singlet-triplet couplings known for organic molecules and is facilitated by the presence of the nitro group's oxygen-centered non-bonding orbitals. rsc.orgresearchgate.net

The primary hydrogen abstraction step in 2-nitrophenyl compounds can potentially occur from either the excited singlet or triplet state. uni-konstanz.de

Triplet State Pathway: Evidence suggests that intramolecular hydrogen transfer can be a primary decay pathway for the triplet state, which is populated via rapid ISC. uni-konstanz.de Theoretical studies on related nitroaromatics support that ISC can serve as a gateway to the triplet manifold, from which subsequent reactions occur. nih.govacs.org

Chemoselectivity and Orthogonality in Photoremoval Reactions

A key advantage of photoremovable protecting groups is the orthogonality they provide in chemical synthesis. wikipedia.orgwikipedia.org Orthogonality refers to the ability to deprotect one functional group in the presence of other, different protecting groups without affecting them. The N-1-(2-Nitrophenyl)ethoxycarbonyl group is cleaved by light, making it orthogonal to a wide array of protecting groups that are removed under chemical conditions, such as acid-labile (e.g., Boc, Trityl), base-labile (e.g., Fmoc), or hydrogenation-sensitive (e.g., Cbz) groups. wikipedia.org

Applications in Advanced Biomolecular and Organic Synthesis

Utility as a Photolabile Protecting Group in Peptide Synthesis

In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to prevent unwanted side reactions. The N-1-(2-Nitrophenyl)ethoxycarbonyl group is a member of the o-nitrobenzyl family of protecting groups, which are well-regarded for their photolabile nature. researchgate.net When attached to the alpha-amino group (Nα) of serine, it effectively "masks" the amine's reactivity. This protection can be reversed by irradiation with UV light, typically in the range of 350-365 nm, which causes the protecting group to cleave, leaving behind the free amine of the serine residue and releasing a harmless nitroso-ketone byproduct. This clean, reagent-free deprotection method is a hallmark of photolithographic synthesis techniques. researchgate.net

A related protecting group, 2-(2-nitrophenyl)propyl (Npp), has been successfully used to block carboxyl groups during peptide synthesis, demonstrating the versatility of the nitrophenyl-based scaffold. rsc.org The 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) group, another close relative, has also been adapted for protecting the amino group of amino acids for use in photolithographic solid-phase peptide synthesis. researchgate.net

Orthogonality in chemical synthesis refers to the ability to remove one class of protecting group in the presence of others without affecting them. The use of N-1-(2-Nitrophenyl)ethoxycarbonylserine is an excellent example of an orthogonal protection strategy, which is critical for synthesizing complex peptides. Serine possesses two reactive sites that typically require protection: the α-amino group and the side-chain hydroxyl group.

In a typical synthetic scheme, the N-1-(2-Nitrophenyl)ethoxycarbonyl group would protect the α-amino group. This photolabile protection is orthogonal to the most common protecting groups used in modern peptide synthesis:

Acid-labile groups: The serine side-chain hydroxyl is often protected with an acid-labile group like tert-butyl (tBu). This group is stable to the UV light used to remove the N-1-(2-Nitrophenyl)ethoxycarbonyl group and is also stable to the basic conditions used for Fmoc group removal.

Base-labile groups: In the widely used Fmoc/tBu synthesis strategy, the temporary Nα-protecting group is the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. A photolabile group like N-1-(2-Nitrophenyl)ethoxycarbonyl could be used on a side chain, providing a third dimension of orthogonality, stable to both the acid used for final cleavage and the base used for Fmoc removal. luxembourg-bio.com

This multi-level orthogonal system allows for the selective deprotection and modification of specific sites within a growing peptide chain, enabling the synthesis of branched, cyclic, or otherwise modified peptides. luxembourg-bio.com

Solid-Phase Peptide Synthesis (SPPS) involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. This compound can be integrated into SPPS protocols, particularly those requiring spatial control, such as in the fabrication of peptide microarrays.

The process would follow a cycle:

Anchoring: The first amino acid is attached to the solid support.

Coupling: The this compound is activated and coupled to the free amino group of the resin-bound peptide.

Washing: Excess reagents are washed away.

Photodeprotection: The resin is irradiated with UV light. This selectively removes the N-1-(2-Nitrophenyl)ethoxycarbonyl group, regenerating the free Nα-amine on the newly added serine residue.

Iteration: The cycle is repeated with the next amino acid until the desired peptide sequence is assembled.

This approach is particularly powerful when combined with photolithography, where a mask can be used to direct UV light to specific locations on a surface, allowing for the parallel synthesis of thousands of different peptides on a single chip. researchgate.net The related Npp group has proven to be highly compatible with the standard Fmoc–t-Bu SPPS strategy, being rapidly and quantitatively removed by UV irradiation. rsc.org

Role in the Synthesis of Caged Biomolecules for Chemical Biology

The concept of "caging" a biomolecule involves rendering it biologically inactive by attaching a photolabile protecting group. The active molecule can then be released at a specific time and location by exposure to light. This compound is, in effect, a "caged" form of the amino acid serine.

A primary advantage of using photolabile caging groups is the ability to achieve precise spatiotemporal control over the release of a bioactive substance. nih.gov By using a focused beam of light, such as from a laser, researchers can uncage the serine molecule within a specific subcellular region or even at a single synapse, and at a precise moment in time. nih.gov This level of control is unattainable with traditional methods of drug or agonist application, which rely on slower processes like diffusion. This technique allows scientists to study the rapid biological processes that serine or serine-containing peptides are involved in, with minimal disruption to the surrounding biological environment.

Caged compounds like this compound serve as powerful photoreleasable probes for interrogating biological systems. Once synthesized and introduced into a cell or tissue, the caged serine is inert. Upon photolysis, the rapid release of serine can trigger specific downstream events, such as activating a particular enzyme or binding to a receptor. By observing the consequences of this controlled release, researchers can elucidate the function of serine in complex signaling pathways. The development of such photochemical tools is crucial for dissecting the intricate networks that govern cellular behavior. nih.gov

Applications in Oligonucleotide Synthesis and Microarray Fabrication (by analogy with NPPOC)

While this compound is designed for peptide chemistry, its principle of operation is directly analogous to the well-established use of the 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) group in nucleic acid chemistry. biosyn.comresearchgate.net This analogy highlights the versatility of the o-nitrobenzyl photochemistry platform across different classes of biopolymers.

NPPOC is a cornerstone of light-directed oligonucleotide synthesis, the technology used to manufacture high-density DNA microarrays. nih.govyoutube.com In this process, a glass slide is functionalized with linker molecules that are themselves protected by a photolabile group.

The synthesis proceeds as follows:

Light-Directed Deprotection: A photolithographic mask is used to expose specific spots on the array to UV light. This removes the NPPOC protecting group from the 5'-hydroxyl (5'-OH) of the nucleotide at those locations only. nih.govresearchgate.net

Coupling: The entire surface is flooded with a single type of NPPOC-protected nucleotide phosphoramidite (B1245037) (e.g., A, T, C, or G). Coupling only occurs at the sites that were deprotected in the previous step. nih.gov

Capping and Oxidation: Standard chemical steps cap any unreacted hydroxyl groups and oxidize the newly formed phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.

Iteration: A new mask is applied to deprotect a different set of spots, and the cycle is repeated with the next desired nucleotide.

This iterative, light-directed process allows for the construction of hundreds of thousands of unique oligonucleotide sequences on a single microarray. nih.gov The NPPOC group was a significant advancement because it provided the near-quantitative deprotection and high photolysis quantum yield necessary for synthesizing the long oligonucleotides required for genomic research. biosyn.comresearchgate.net

The function of the N-1-(2-Nitrophenyl)ethoxycarbonyl group on serine is analogous to the NPPOC group on a nucleoside. Both act as a temporary, light-removable mask on the reactive terminus of a monomer building block (an amino group for the peptide, a hydroxyl group for the oligonucleotide), enabling precise, spatially-defined, and programmable synthesis of complex biopolymers on a solid support. biosyn.comresearchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies for Reactive Studies

Time-Resolved Spectroscopy for Photochemical Pathway Elucidation (e.g., Femtosecond and Nanosecond Laser Spectroscopy)

Time-resolved spectroscopy is indispensable for observing the transient species and rapid transformations that occur during the photolysis of N-1-(2-Nitrophenyl)ethoxycarbonylserine. The photochemical cleavage of the 2-(2-nitrophenyl)ethyl (oNPE) protecting group is a multi-step process initiated by light absorption.

Nanosecond laser flash photolysis has been a key technique in studying the photochemical pathway of oNPE-caged compounds. researchgate.netuni-konstanz.de Upon photoexcitation, typically with a laser pulse at a wavelength like 355 nm, the primary photochemical event is an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position (the α-carbon of the ethyl linker). uni-konstanz.de This process leads to the formation of a transient intermediate known as an aci-nitro compound, which has a characteristic absorption spectrum with maxima around 400 nm. uni-konstanz.deresearchgate.netnih.gov

The fate of this aci-nitro intermediate is highly dependent on the reaction conditions, particularly the solvent and pH. researchgate.net Two main competing reaction pathways emerge from the aci-nitro species:

β-Elimination: In the presence of a base or in protic solvents like water, the aci-nitro anion is formed. This anion undergoes a β-elimination reaction, which is the productive "decaging" step. This pathway releases the free serine, carbon dioxide, and 2-nitrosostyrene. researchgate.net The efficiency of this pathway is enhanced under conditions that favor the deprotonation of the aci-nitro intermediate.

Rearrangement: In the absence of sufficient base or in acidic conditions, the undissociated aci-nitro compound can rearrange to form a nitrosobenzene (B162901) derivative, which is an unproductive side reaction that does not release the desired serine. researchgate.netuni-konstanz.de

Femtosecond laser spectroscopy can provide even greater temporal resolution, allowing for the observation of the initial excitation and hydrogen transfer events that occur on picosecond or even faster timescales. researchgate.net These studies help to distinguish between reactions occurring from the singlet versus triplet excited states, revealing that the formation of the aci-nitro intermediate can proceed through both channels. researchgate.net

Table 1: Transient Species in the Photolysis of 2-(2-Nitrophenyl)ethyl (oNPE) Protected Compounds

| Transient Species | Formation Timescale | Decay Timescale | Detection Method | Role in Pathway |

| Excited Singlet State | Femtoseconds | Picoseconds | Femtosecond Spectroscopy | Initial state after photon absorption |

| Excited Triplet State | Picoseconds | Nanoseconds | Nanosecond Spectroscopy | Alternative pathway to H-abstraction |

| aci-Nitro Intermediate | Picoseconds to Nanoseconds | Milliseconds to Seconds | Nanosecond Spectroscopy (λ ~400 nm) | Key intermediate branching point |

| aci-Nitro Anion | Microseconds (pH-dependent) | Milliseconds | Nanosecond Spectroscopy | Precursor to β-elimination (productive) |

This table summarizes typical data obtained from time-resolved spectroscopic studies on oNPE compounds. researchgate.netuni-konstanz.deresearchgate.net

Advanced Chromatographic Techniques for Reaction Monitoring and Product Analysis

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for monitoring the progress of the photochemical reaction and quantifying the products. acs.org By analyzing samples at different irradiation time points, HPLC allows for the precise determination of reaction kinetics and quantum yields. mdpi.comnih.gov

In a typical experiment to study the photolysis of this compound, a solution of the compound is irradiated with a UV lamp (e.g., at 365 nm). nih.gov Aliquots are taken at set intervals and injected into an HPLC system, often a reversed-phase column (e.g., C18). mdpi.com

The resulting chromatograms show a decrease in the peak corresponding to the starting material (the protected serine) and the emergence of new peaks corresponding to the photoproducts. mdpi.comnih.gov The primary products expected are the deprotected serine and 2-nitrosostyrene. By integrating the peak areas and comparing them to calibration standards, one can quantify the concentration of each species over time. This data is crucial for calculating the efficiency of the photolabile group's cleavage. researchgate.net

The choice of mobile phase, often a mixture of acetonitrile (B52724) and water with an additive like trifluoroacetic acid (TFA), is optimized to achieve good separation between the relatively nonpolar protected amino acid and the more polar deprotected serine. mdpi.com

Table 2: HPLC Monitoring of a Typical Photolysis Reaction of an Npb-Protected Amino Acid

| Irradiation Time (minutes) | Starting Material Peak Area (%) | Product Peak Area (%) |

| 0 | 100 | 0 |

| 5 | 45 | 55 |

| 10 | 15 | 85 |

| 15 | <5 | >95 |

| 20 | Not Detectable | >95 |

This table represents illustrative data from HPLC analysis of a photolysis reaction, showing the conversion of starting material to product over time, similar to findings in studies of related compounds. mdpi.comnih.gov

Mass Spectrometry for Unraveling Reaction Intermediates and Products

Mass spectrometry (MS) is a powerful tool for identifying the molecular weights of the starting material, final products, and any stable intermediates or byproducts formed during the reaction. nih.gov Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of thermally labile and polar molecules like amino acids and their derivatives, typically by forming protonated molecules [M+H]⁺. nih.govmdpi.com

For this compound, a single-stage MS analysis would confirm the mass of the intact protected compound. After photolysis, ESI-MS can be used to identify the expected products. The detection of a species with the mass-to-charge ratio (m/z) corresponding to deprotected serine confirms successful cleavage. Concurrently, the identification of a peak corresponding to the byproduct, 2-nitrosostyrene, provides further evidence for the proposed β-elimination mechanism.

Tandem mass spectrometry (MS/MS) provides deeper structural insights. upce.cz In an MS/MS experiment, a specific ion (e.g., the [M+H]⁺ of a potential product) is selected and fragmented through collision-induced dissociation (CID). The resulting fragmentation pattern serves as a structural fingerprint, allowing for unambiguous identification of the compound. mdpi.comyoutube.com This is particularly useful for distinguishing between isomers or identifying unexpected byproducts resulting from alternative reaction pathways. nih.govnih.gov

Table 3: Expected Mass Spectrometry Data for this compound and its Photolysis Products

| Compound | Chemical Formula | Exact Mass (Da) | Expected ESI-MS Ion [M+H]⁺ (m/z) |

| This compound | C₁₂H₁₄N₂O₇ | 314.0795 | 315.0873 |

| Serine | C₃H₇NO₃ | 105.0426 | 106.0504 |

| 2-Nitrosostyrene | C₈H₇NO | 133.0528 | 134.0606 |

| 2-Nitrosobenzaldehyde (from side reaction) | C₇H₅NO₂ | 151.0320 | 152.0398 |

This table is based on calculated molecular weights for the parent compound and its expected reaction products.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR spectra are used to confirm the covalent structure of the synthesized compound before any reactive studies are performed. nih.govrsc.org The chemical shifts and coupling patterns of the protons and carbons in the serine backbone, the ethoxycarbonyl linker, and the nitrophenyl ring provide a complete picture of the molecule's connectivity.

Following photolysis, NMR is used to verify the removal of the protecting group. The disappearance of signals corresponding to the 2-nitrophenyl and ethoxycarbonyl moieties in the ¹H and ¹³C NMR spectra, coupled with the appearance of the characteristic signals for free serine, provides definitive proof of the reaction's outcome.

Beyond simple structural confirmation, advanced NMR techniques can be employed for stereochemical and conformational analysis. nih.govnih.gov The protecting group is attached to the nitrogen of an L-serine, creating a new stereocenter at the benzylic carbon of the ethoxycarbonyl group. This results in a mixture of diastereomers. High-resolution NMR can potentially distinguish between these diastereomers, as protons and carbons in different stereochemical environments will exhibit slightly different chemical shifts. nih.gov

Furthermore, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the through-space proximity of protons, which helps to determine the preferred conformation of the protected amino acid in solution. nih.gov Understanding the conformational landscape is important, as the relative orientation of the nitro group and the abstractable benzylic proton can influence the efficiency of the photochemical reaction. nih.gov

Table 4: Representative ¹H NMR Chemical Shift Assignments (Illustrative)

| Proton(s) | This compound (ppm) | Serine (in D₂O) (ppm) |

| Aromatic (Nitrophenyl) | 7.5 - 8.2 | - |

| Benzylic CH (Linker) | ~5.9 | - |

| Serine α-CH | ~4.4 | ~3.9 |

| Serine β-CH₂ | ~3.9 | ~4.0 |

| Methyl CH₃ (Linker) | ~1.6 | - |

Note: This table presents typical, illustrative chemical shift (δ) values in ppm. Actual values depend on the solvent and specific diastereomer. rsc.org

Theoretical and Computational Chemistry Approaches

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic landscape of N-1-(2-Nitrophenyl)ethoxycarbonylserine. These studies typically employ Density Functional Theory (DFT) and ab initio methods to elucidate the distribution of electrons and predict sites of reactivity.

The electronic structure is heavily influenced by the presence of the 2-nitrophenyl group, which acts as a potent electron-withdrawing moiety. This effect is crucial for its function as a photolabile protecting group. The nitro group significantly lowers the energy of the molecule's lowest unoccupied molecular orbital (LUMO), making it susceptible to nucleophilic attack and photochemical reactions. researchgate.net

Molecular electrostatic potential (MEP) maps, generated through quantum chemical calculations, visualize the electron density distribution and highlight the electrophilic and nucleophilic regions of the molecule. For analogous nitrophenyl compounds, MEP analysis has shown that the nitro group and amide regions often serve as centers for electrophilic interactions. researchgate.net In this compound, the oxygen atoms of the nitro group and the carbonyl group of the ethoxycarbonyl moiety would exhibit negative potential, indicating their role as hydrogen bond acceptors. Conversely, the protons of the serine backbone and the aromatic ring would show positive potential.

Table 1: Illustrative Calculated Electronic Properties of this compound (Based on Typical DFT Calculations for Similar Molecules)

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -7.2 eV | Indicates the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy | -2.5 eV | Represents the energy of the lowest unoccupied molecular orbital, indicating the molecule's ability to accept electrons. The low value is characteristic of the electron-withdrawing nitro group. |

| HOMO-LUMO Gap | 4.7 eV | Relates to the chemical stability and reactivity of the molecule. A smaller gap suggests higher reactivity. |

| Dipole Moment | 4.5 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Electrophilicity Index | 3.8 eV | A measure of the molecule's ability to accept electrons, highlighting its electrophilic character. |

Note: The values in this table are illustrative and based on general knowledge of similar compounds. They are intended to represent the type of data generated from quantum mechanical studies.

Molecular Dynamics Simulations of Conformational Landscape and Solvent Effects

Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational flexibility of this compound and the influence of the surrounding solvent environment. These simulations model the atomic motions over time, offering a dynamic picture of the molecule's behavior.

The conformational landscape of this compound is complex due to the multiple rotatable bonds in the ethoxycarbonylserine side chain and the linkage to the 2-nitrophenyl group. MD simulations can map the potential energy surface to identify low-energy, stable conformations and the energy barriers between them. The orientation of the 2-nitrophenyl group relative to the serine backbone is of particular interest, as it can influence both the steric accessibility and the electronic interactions within the molecule.

Solvent effects are critical to the behavior of this compound, especially in biological or reaction media. Explicit solvent MD simulations, where individual solvent molecules are included, can reveal specific hydrogen bonding patterns and the structure of the solvation shell. Studies on related molecules like 2-nitrophenyl octyl ether have demonstrated the importance of such simulations in understanding solvent-solute interactions. nih.gov The polarity of the solvent would significantly impact the conformational preferences of the molecule, with polar solvents likely stabilizing more extended conformations through hydrogen bonding.

Reactive MD simulations can also be employed to study the initial steps of chemical reactions, such as the interaction with reactive oxygen species. nih.gov These simulations can provide atomic-level details of bond-forming and bond-breaking events.

Table 2: Illustrative Conformational Dihedral Angles and Solvent Accessible Surface Area (SASA) from a Simulated Ensemble of this compound

| Parameter | Dihedral Angle Range (Illustrative) | Average SASA (Ų) (Illustrative) | Significance |

| φ (N-Cα) | -150° to -60° | 250 | Represents the rotation around the N-Cα bond of the serine residue, a key determinant of backbone conformation. |

| ψ (Cα-C') | +120° to +170° | 250 | Describes the rotation around the Cα-C' bond of the serine residue, influencing the overall shape of the peptide backbone. |

| ω (C-N) | ~180° (trans) | 250 | The peptide bond is typically planar and in a trans configuration, which restricts conformational freedom. |

| χ1 (Cα-Cβ) | -80° to -50° and +160° to +180° | 250 | Defines the orientation of the serine side chain, affecting its interaction with other parts of the molecule and the solvent. |

| θ (Aryl-O) | -30° to +30° | 250 | Represents the torsional angle of the ether linkage to the nitrophenyl group, impacting the positioning of the photolabile group. |

Note: The values in this table are illustrative and represent the type of data that would be generated from molecular dynamics simulations.

Prediction of Photochemical Reaction Coordinates and Transition States

The key feature of the 2-nitrophenyl group is its photolability, which can be computationally investigated to understand the mechanism of its light-induced cleavage. Computational methods can predict the reaction pathway, or reaction coordinate, for the photochemical transformation of this compound.

Upon absorption of UV light, the molecule is promoted to an excited electronic state. The primary photoprocess is believed to involve an intramolecular electron transfer from the serine portion (electron donor) to the excited 2-nitrophenyl group (electron acceptor). researchgate.net This creates a charge-separated intermediate, a radical ion pair.

Following the initial electron transfer, the reaction proceeds through a series of steps, including intramolecular proton transfer. Computational studies on similar 2-nitrophenyl compounds suggest that a proton from a benzylic position is transferred to one of the oxygen atoms of the nitro group, leading to the formation of an aci-nitro intermediate. researchgate.net This intermediate is often a key species along the reaction coordinate.

The identification of transition states is a critical aspect of these computational studies. Transition state theory allows for the calculation of the energy barriers for each step of the reaction, providing insights into the reaction kinetics. The transition state for the intramolecular proton transfer would be a highly constrained geometry where the proton is partially bonded to both the carbon and the oxygen atom.

The final steps of the photochemical reaction involve the rearrangement of the aci-nitro intermediate and the eventual cleavage of the protecting group, releasing the free serine and a nitroso-aldehyde or ketone byproduct.

Elucidation of Structure-Reactivity Relationships through Computational Modeling

Computational modeling plays a crucial role in establishing structure-reactivity relationships (SRRs). By systematically modifying the structure of this compound in silico and calculating the resulting changes in electronic properties and reactivity, researchers can gain a predictive understanding of its chemical behavior.

For instance, the position of the nitro group on the phenyl ring is critical. The ortho position, as in the 2-nitrophenyl group, is known to be more efficient for photolabile cleavage compared to the meta or para positions. researchgate.net Computational models can explain this by showing that the ortho-nitro group is sterically positioned to facilitate the intramolecular proton transfer that is key to the cleavage mechanism.

The nature of the amino acid being protected also influences the reactivity. While serine is the focus here, computational models could be used to compare the properties of the protecting group when attached to other amino acids, revealing how the electronic and steric properties of the side chain affect the photochemistry.

Furthermore, computational studies can guide the design of new photolabile protecting groups with improved properties, such as altered absorption wavelengths, higher quantum yields of cleavage, or different release kinetics. By correlating calculated properties with experimental observations for a series of related compounds, robust predictive models can be developed. acs.org

Emerging Research Directions and Future Prospects

The field of photolabile protecting groups (PPGs) is undergoing continuous evolution, driven by the demand for more precise and versatile tools in chemistry and biology. N-1-(2-Nitrophenyl)ethoxycarbonylserine, as a representative of the widely used o-nitrobenzyl-based caging groups, stands at the forefront of this research. wikipedia.orguni-konstanz.de Current research is focused on overcoming the limitations of traditional PPGs and expanding their applicability into more complex and demanding systems.

Q & A

Q. Table 1: Example Internal Standards for LC-MS/MS Analysis

| Compound | Internal Standard | Source |

|---|---|---|

| NPAOZ | AOZ-d4 | Witega |

| NPSEM | SEM-¹³C¹⁵N₂ | Sigma-Aldrich |

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods to minimize inhalation of dust or vapors, as toxicological data for nitrophenyl derivatives may be incomplete .

- Waste Disposal : Segregate nitro-containing waste and collaborate with certified disposal agencies to prevent environmental contamination .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Advanced: How can multi-step synthesis of this compound be optimized for higher yields?

Methodological Answer:

- Stepwise Monitoring : Use TLC or in-situ IR spectroscopy to track intermediate formation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in carbamate coupling steps .

- Catalyst Screening : Test palladium or copper catalysts for nitro-group reductions or cross-couplings .

- Purification : Employ gradient flash chromatography (silica gel) or recrystallization (ethanol/water mixtures) for high-purity isolates .

Advanced: How should researchers address contradictions in toxicological or stability data?

Methodological Answer:

- Comparative Studies : Cross-reference data from structurally analogous compounds (e.g., 2-nitrophenyl ethers or hydrazides) to infer stability trends .

- Accelerated Degradation Tests : Expose the compound to heat, light, or humidity, and analyze degradation products via LC-HRMS .

- Computational Modeling : Predict metabolic pathways using QSAR (Quantitative Structure-Activity Relationship) tools to identify potential toxicophores .

Advanced: What computational strategies support structural and interaction studies of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometry and calculate electrostatic potential maps to predict reactivity .

- Molecular Docking : Simulate binding interactions with biological targets (e.g., enzymes) using software like AutoDock Vina .

- Crystallographic Data : Refine X-ray diffraction data (e.g., CCDC-2100901) to resolve bond angles and torsional strain in the nitro group .

Advanced: How can structural modifications enhance bioactivity or selectivity?

Methodological Answer:

- Functional Group Interchange : Replace the ethoxycarbonyl group with morpholine or piperazine rings to alter lipophilicity and target affinity .

- Isosteric Replacement : Substitute the nitro group with cyano or trifluoromethyl groups to modulate electronic effects .

- SAR Studies : Synthesize a library of derivatives and correlate structural variations (e.g., substituent position) with activity using multivariate regression analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.